molecular formula C11H12N2O3S B2497208 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one CAS No. 1527466-89-2

6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one

Cat. No. B2497208
CAS RN: 1527466-89-2
M. Wt: 252.29
InChI Key: UNZWULYBJQRMJO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one, also known as DMQ, is a novel small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. DMQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. DMQ has also been studied for its potential ability to modulate the activity of certain enzymes, such as cytochrome P450, and its potential as a drug transporter.

Scientific Research Applications

Antimalarial Drug Lead

The compound 6,7-dimethoxyquinazoline-2,4-diamines, closely related to 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one, has been extensively studied for its antimalarial properties. Around 150 different derivatives of this compound were synthesized and evaluated for antimalarial activity, leading to the discovery of a promising antimalarial drug lead known as SSJ-717 (Mizukawa et al., 2021).

Pharmacological Evaluation as Anticonvulsant Agents

Another research domain is the synthesis and evaluation of certain derivatives of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one for their anticonvulsant activity. Specifically, derivatives were tested against various seizure models in mice, showing significant anticonvulsant activities (Das et al., 2014).

Anti-tubercular Activity

The compound has also been evaluated for its potential as an inhibitor of Mycobacterium tuberculosis. Studies have identified novel inhibitors within the 4-anilinoquinoline/quinazoline scaffold arrays, which include compounds derived from 6,7-dimethoxyquinazolin-4(3H)-one, demonstrating significant anti-tubercular activity (Asquith et al., 2019).

Antioxidant and Cytotoxic Activity

Research also extends to the exploration of the antioxidant and cytotoxic activities of polyphenolic derivatives of quinazolin-4(3H)-one. These studies aim to develop hybrid molecules with significant therapeutic properties, with focus on anticancer and antiradical activities (Pele et al., 2022).

Synthesis and Analgesic, Anti-inflammatory, and Antibacterial Activities

The compound's derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, and antibacterial activities. This research highlights the versatility of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one derivatives in different therapeutic areas (Alagarsamy et al., 2003).

properties

IUPAC Name

6,7-dimethoxy-2-methylsulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-8-4-6-7(5-9(8)16-2)12-11(17-3)13-10(6)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWULYBJQRMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one

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